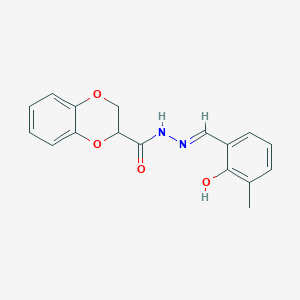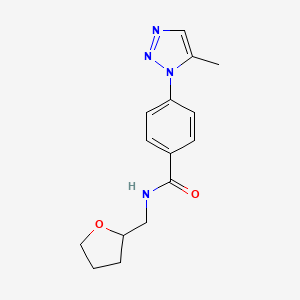![molecular formula C19H19NO4 B6035130 2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine](/img/structure/B6035130.png)
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine, also known as BDPP, is a chemical compound that has gained attention in the scientific community due to its potential use in various fields of research.
Wirkmechanismus
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine exerts its biological effects by modulating the activity of various receptors and enzymes in the body. It has been found to bind to the cannabinoid type 2 receptor (CB2), which plays a crucial role in regulating inflammation and immune responses. 2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine has been found to exhibit various biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and improving cognitive function. It has also been shown to reduce pain and improve mood in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine offers several advantages for lab experiments, including its high potency and selectivity for CB2 receptors and COX-2 inhibition. However, its limited solubility in water and potential toxicity at high doses pose limitations for its use in experiments.
Zukünftige Richtungen
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine holds great promise for future research in various fields, including the development of new drugs for the treatment of inflammatory and neurodegenerative diseases. Further studies are needed to explore its potential therapeutic applications, optimize its pharmacological properties, and investigate its toxicity and safety profile. Additionally, the development of new synthetic methods and analogs of 2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Synthesemethoden
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine can be synthesized through the reaction of 1,3-benzodioxole, phenylpropanoic acid, and isoxazolidine in the presence of a catalyst. The reaction results in the formation of 2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine as a white crystalline solid with a melting point of 160-162°C.
Wissenschaftliche Forschungsanwendungen
2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine has been widely studied for its potential use in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. 2-[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]isoxazolidine has also shown potential in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(1,2-oxazolidin-2-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-19(20-9-4-10-24-20)12-16(14-5-2-1-3-6-14)15-7-8-17-18(11-15)23-13-22-17/h1-3,5-8,11,16H,4,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQERHVLXCHJSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(OC1)C(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-3-[2-[(2,3-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B6035048.png)
![1-[(4-methylbenzyl)oxy]-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6035051.png)
![N-2-biphenylyl-3-({[(5-methyl-3-isoxazolyl)carbonyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6035055.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B6035077.png)

![6-chloro-2-(2,4-dimethylphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6035084.png)

![5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[1-methyl-2-(3-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6035103.png)
![3-({3-(2-hydroxyethyl)-4-[(6-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)phenol](/img/structure/B6035112.png)

![1-(4-methoxyphenyl)-4-[1-(3-methyl-2-buten-1-yl)-3-piperidinyl]piperazine](/img/structure/B6035122.png)


![3-(3-nitrophenyl)-5-[(2-phenyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6035141.png)